1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)17-6-4-11-5-7-23-10-11/h5,7-10H,4,6H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPWEKDLSFSDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4,5-trimethoxyaniline with an appropriate isocyanate to form the urea intermediate.
Coupling Reaction: The intermediate is then coupled with 2-(furan-3-yl)ethylamine under suitable conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of urea compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, which is critical for developing effective cancer therapies. It interacts with specific cellular pathways that regulate cell growth and survival.
- Case Studies : In vitro experiments revealed that 1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea exhibited an IC50 value indicating significant potency against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. The trimethoxyphenyl group is known for its ability to modulate inflammatory responses. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various methods including:
- Condensation Reactions : Utilizing furan derivatives and trimethoxyphenyl isocyanates.
- One-Pot Syntheses : These methods streamline the process and enhance yield efficiency.
Comparative Analysis of Derivatives
Research has indicated that modifying the structure of urea can lead to enhanced biological activity. For example:
- Substituted Ureas : Variations in the aromatic ring or the introduction of halogen groups have been explored to improve potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is not well-characterized. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group may play a role in binding to these targets, while the furan ring could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkages
1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea
- Key features : Replaces the furan-3-yl ethyl group with a 1,3,4-thiadiazole ring and a 4-chlorophenyl substituent.
- Implications: The thiadiazole ring enhances rigidity and may improve metabolic stability compared to the flexible furan-ethyl chain.
1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5f)
- Key features : Incorporates a pyridinyl group and a difluorophenyl moiety.
- Implications : The pyridine ring may enhance water solubility via hydrogen bonding, while fluorine atoms increase lipophilicity and bioavailability. This compound demonstrated antiproliferative activity in vitro, suggesting the trimethoxyphenyl-urea scaffold’s relevance in oncology .
3-[2-(3,4,5-Trimethoxyphenyl)ethyl]-6-(4-chlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s furan group reduces polarity compared to pyridine-containing analogues (e.g., 5f), likely necessitating prodrug strategies for aqueous formulation .
Biological Activity
1-(2-(Furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound notable for its unique molecular structure, which includes a furan ring and a trimethoxyphenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 320.34 g/mol
- CAS Number : 1428372-53-5
The presence of three methoxy groups on the phenyl ring is significant as these groups can enhance the compound's solubility and reactivity with biological targets .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological systems. The furan moiety could contribute to the stability and reactivity of the compound, while the trimethoxyphenyl group may facilitate binding to molecular targets.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related urea derivatives have demonstrated antiproliferative effects against various cancer cell lines:
These findings suggest that this compound could exhibit similar activity due to its structural characteristics.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through in vitro assays. Related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi:
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Antifungal | Candida albicans | 64 µg/mL |
These results highlight the possibility of similar activity for this compound .
Case Studies
A recent study evaluated the synthesis and biological evaluation of urea derivatives similar to this compound. The study found that modifications in the substituents on the phenyl ring significantly influenced both cytotoxicity and selectivity towards cancer cells versus normal cells. For example, compounds with additional electron-donating groups showed enhanced activity against liver cancer cell lines while sparing normal hepatocytes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(furan-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea?
- Methodology : The compound can be synthesized via urea-forming reactions between an isocyanate and an amine. For example:
React 3,4,5-trimethoxyphenyl isocyanate with 2-(furan-3-yl)ethylamine in anhydrous dichloromethane or toluene under reflux.
Use a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction to completion .
- Key conditions : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and purify via column chromatography using ethyl acetate/hexane gradients.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the furan and trimethoxyphenyl moieties. Example parameters: Triclinic system (P1), unit cell dimensions (e.g., a = 4.08 Å, b = 14.04 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for furan; δ 3.7–3.9 ppm for OCH₃ groups) and urea NH signals (δ 8.0–9.5 ppm) .
- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC₅₀ values with controls like doxorubicin .
- Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaled synthesis?
- Methodology :
Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states.
Use software (e.g., Gaussian, ORCA) to predict solvent effects, activation energies, and optimal temperatures .
Validate predictions experimentally via fractional factorial design (e.g., varying solvent polarity, temperature, catalyst loading) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Methodology :
- Systematic SAR : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene, varying OCH₃ positions) and test bioactivity .
- Molecular docking : Simulate binding interactions with target proteins (e.g., tubulin for anticancer activity) using AutoDock or Schrödinger. Compare binding energies to explain potency variations .
Q. How can conflicting data in solubility and stability studies be addressed?
- Methodology :
- Factorial design experiments : Test variables (pH, temperature, co-solvents) to identify critical factors affecting solubility.
- Accelerated stability studies : Use HPLC to monitor degradation under stress conditions (40°C/75% RH) and identify degradation products .
Notes
- Contradictions addressed : Computational feedback loops (e.g., ICReDD’s approach) reconcile experimental and theoretical data .
- Methodological focus : Emphasis on reproducible techniques (e.g., factorial design, docking) over descriptive answers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
